molecular formula C11H13FN2O B13168100 3-(4-Fluorophenyl)-6-methylpiperazin-2-one

3-(4-Fluorophenyl)-6-methylpiperazin-2-one

Cat. No.: B13168100
M. Wt: 208.23 g/mol
InChI Key: BKQJMUPISSYQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-6-methylpiperazin-2-one is a fluorinated piperazinone derivative of interest in medicinal chemistry and pharmaceutical research. Piperazine and its substituted analogs are privileged structures in drug discovery, often serving as key building blocks for the synthesis of bioactive molecules . The incorporation of a fluorine atom on the phenyl ring is a common strategy to modulate a compound's physicochemical properties, metabolic stability, and binding affinity . Related compounds featuring the piperazine core and fluorophenyl group have been investigated as inverse agonists for receptors such as the cannabinoid CB1 receptor, highlighting the potential of this chemotype in developing therapeutics for metabolic and central nervous system disorders . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-methylpiperazin-2-one

InChI

InChI=1S/C11H13FN2O/c1-7-6-13-10(11(15)14-7)8-2-4-9(12)5-3-8/h2-5,7,10,13H,6H2,1H3,(H,14,15)

InChI Key

BKQJMUPISSYQPW-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CC=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one and its Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the synthesis of 3-(4-fluorophenyl)-6-methylpiperazin-2-one, a heterocyclic scaffold of significant interest in modern pharmacology. We will delve into the strategic rationale behind the synthetic pathway, provide a detailed, field-proven experimental protocol, and explore methodologies for creating a diverse library of derivatives.

The Piperazin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazin-2-one motif is a cornerstone in drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in bioactive natural products and synthetic pharmaceuticals.[1] Its unique three-dimensional structure and hydrogen bonding capabilities allow it to serve as a versatile building block for conformationally constrained peptides and small molecules targeting a wide array of biological targets.[1][2]

Derivatives of this core are implicated in a range of therapeutic areas, including oncology, virology, and central nervous system (CNS) disorders.[3][4] The incorporation of an aryl group, particularly a substituted phenyl ring like 4-fluorophenyl, is a common strategy to modulate pharmacokinetic properties and target specificity, often seen in ligands for neurotransmitter receptors.[5][6] This guide focuses on a specific, valuable example: 3-(4-fluorophenyl)-6-methylpiperazin-2-one, which combines the robust piperazinone core with key substituents for potential therapeutic applications.

G cluster_0 Core Scaffold & Applications Piperazin-2-one Core Piperazin-2-one Core Bioactive Natural Products Bioactive Natural Products Piperazin-2-one Core->Bioactive Natural Products Found In Synthetic Drugs Synthetic Drugs Piperazin-2-one Core->Synthetic Drugs Found In CNS Disorders CNS Disorders Synthetic Drugs->CNS Disorders Targets Anticancer Agents Anticancer Agents Synthetic Drugs->Anticancer Agents Targets Antiviral Compounds Antiviral Compounds Synthetic Drugs->Antiviral Compounds Targets

Caption: The central role of the piperazin-2-one scaffold in drug discovery.

Synthetic Strategy: A Retrosynthetic Approach

A robust synthesis requires a logical and efficient pathway from readily available starting materials. Our strategy for 3-(4-fluorophenyl)-6-methylpiperazin-2-one is based on a convergent approach centered around the formation of the heterocyclic ring via an intramolecular cyclization (lactamization).

Retrosynthetic Analysis:

The target molecule can be disconnected at the amide bond (C2-N1), revealing a linear amino ester intermediate. This intermediate, in turn, can be traced back to three key starting materials: a chiral diamine, an α-ketoester, and a reducing agent. This pathway is advantageous as it allows for stereochemical control from the outset by using a chiral starting material, such as (R)- or (S)-1,2-diaminopropane.

G Target 3-(4-Fluorophenyl)-6-methylpiperazin-2-one Target Molecule Intermediate Ethyl 2-(((R)-1-aminopropan-2-yl)amino)-2-(4-fluorophenyl)acetate Key Intermediate Target:f0->Intermediate:f0 Amide Disconnection (Lactamization) Reagents (R)-1,2-Diaminopropane Ethyl 2-(4-fluorophenyl)-2-oxoacetate NaBH(OAc)3 Intermediate:f0->Reagents:f0 C-N Disconnection (Reductive Amination)

Caption: Retrosynthetic analysis of the target compound.

This reductive amination followed by cyclization is a well-established and reliable method for constructing the piperazinone core, offering high yields and operational simplicity.[7][8]

Core Synthesis Protocol: (R)-3-(4-Fluorophenyl)-6-methylpiperazin-2-one

This section details the step-by-step laboratory procedure for the synthesis of the target compound. The protocol is designed as a self-validating system, with clear benchmarks and characterization steps.

Step 1: Reductive Amination to Form the Amino Ester Intermediate

This step involves the formation of an imine between the α-ketoester and one of the amino groups of the diamine, followed by its immediate in-situ reduction to the secondary amine. Sodium triacetoxyborohydride is the reducing agent of choice due to its mild nature and tolerance for acidic conditions, which catalyze imine formation.

Experimental Workflow:

G start Charge Reactor with Ethyl 2-(4-fluorophenyl)-2-oxoacetate and Dichloromethane (DCM) add_diamine Add (R)-1,2-Diaminopropane and Acetic Acid (AcOH) start->add_diamine stir1 Stir at Room Temperature (Imine Formation) add_diamine->stir1 add_reducing_agent Add Sodium Triacetoxyborohydride (Portion-wise) stir1->add_reducing_agent stir2 Stir Overnight (Reduction) add_reducing_agent->stir2 workup Aqueous Workup (Quench, Wash, Dry) stir2->workup concentrate Concentrate in vacuo to yield Crude Amino Ester workup->concentrate

Caption: Workflow for the reductive amination step.

Protocol:

  • To a stirred solution of ethyl 2-(4-fluorophenyl)-2-oxoacetate (1.0 eq) in dichloromethane (DCM, 0.2 M), add glacial acetic acid (1.1 eq).

  • Add (R)-1,2-diaminopropane (1.2 eq) dropwise at room temperature. Stir the mixture for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino ester intermediate, which is used in the next step without further purification.

Step 2: Intramolecular Cyclization (Lactamization)

The formation of the piperazin-2-one ring is achieved by heating the amino ester intermediate. The reaction is typically driven by thermal energy, often in a high-boiling point solvent, which facilitates the elimination of ethanol and subsequent ring closure.

Protocol:

  • Dissolve the crude amino ester from Step 1 in toluene (0.1 M).

  • Heat the solution to reflux (approx. 110 °C) using a Dean-Stark apparatus to remove ethanol as it forms.

  • Maintain reflux for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford (R)-3-(4-fluorophenyl)-6-methylpiperazin-2-one as a solid.

Parameter Step 1: Reductive Amination Step 2: Lactamization
Key Reagents Ethyl 2-(4-fluorophenyl)-2-oxoacetate, (R)-1,2-Diaminopropane, NaBH(OAc)₃Crude Amino Ester Intermediate
Solvent Dichloromethane (DCM)Toluene
Temperature 0 °C to Room TemperatureReflux (~110 °C)
Duration 12-16 hours12-18 hours
Workup Aqueous NaHCO₃ quench, extractionSolvent evaporation, purification
Typical Yield >85% (crude)60-75% (after purification)
Table 1: Summary of Reaction Conditions.

Synthesis of Derivatives: Building a Chemical Library

The synthesized core structure is an excellent platform for creating a library of analogues for structure-activity relationship (SAR) studies. The primary points for diversification are the nitrogen atoms of the piperazinone ring.

G Core 3-(4-Fluorophenyl)-6- methylpiperazin-2-one N1_Alkylation N1-Alkylation / Arylation (e.g., R-X, Base) Core->N1_Alkylation N4_Acylation N4-Acylation / Sulfonylation (e.g., RCOCl, RSO2Cl) Core->N4_Acylation Deriv1 N1-Substituted Derivatives N1_Alkylation->Deriv1 Deriv2 N4-Substituted Derivatives N4_Acylation->Deriv2

Caption: Key derivatization strategies for the piperazin-2-one core.

  • N4-Substitution: The secondary amine at the N4 position is the more nucleophilic site and can be readily functionalized.

    • Alkylation: Reaction with alkyl halides (e.g., benzyl bromide, methyl iodide) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).

    • Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a base (e.g., triethylamine, pyridine) to form amides or sulfonamides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to introduce diverse alkyl groups.

  • N1-Substitution: The amide nitrogen at N1 is significantly less reactive. Its functionalization typically requires stronger basic conditions to deprotonate the amide proton, followed by reaction with an electrophile. This provides a route to 1,4-disubstituted piperazin-2-ones, which have shown promise as selective late sodium current inhibitors.[9]

Structural Confirmation and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.

Analytical Technique Expected Observations for (R)-3-(4-Fluorophenyl)-6-methylpiperazin-2-one
¹H NMR Signals corresponding to the aromatic protons on the fluorophenyl ring, methine protons at C3 and C6, methylene protons at C5, the methyl group protons, and two distinct NH protons.
¹³C NMR Resonances for the amide carbonyl carbon (~165-175 ppm), aromatic carbons (with C-F coupling), and aliphatic carbons of the piperazinone ring.
¹⁹F NMR A single resonance for the fluorine atom on the phenyl ring.
Mass Spectrometry (HRMS) Accurate mass measurement confirming the elemental composition (C₁₁H₁₃FN₂O).
HPLC A single major peak indicating high purity (typically >98%).
Table 2: Standard Analytical Characterization Data.

Conclusion

This guide outlines a reliable and versatile synthetic route to 3-(4-Fluorophenyl)-6-methylpiperazin-2-one and its derivatives. The described reductive amination and lactamization sequence is efficient and amenable to scale-up. The strategic points for diversification on the piperazinone core allow for the systematic exploration of chemical space, making this scaffold a valuable asset in the design and development of novel therapeutic agents. By providing a detailed protocol grounded in established chemical principles, we empower researchers to confidently synthesize and explore this important class of molecules.

References

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. PMC. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH. Available at: [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][10]naphthyridin-2(1H)- one. MIT Open Access Articles. Available at: [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives. Google Patents.
  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3 H)-one (SN79), a Cocaine Antagonist, in Rodents. ResearchGate. Available at: [Link]

  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • Novel method for the preparation of piperazine and its derivatives. Justia Patents. Available at: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.
  • 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. eScholarship.org. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]

  • CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Google Patents.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available at: [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. PMC. Available at: [Link]

Sources

Spectroscopic Analysis of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale Behind the Analysis

In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] The introduction of modifications, such as the lactam functionality and specific aryl substitutions seen in 3-(4-Fluorophenyl)-6-methylpiperazin-2-one, creates a molecule with significant potential for novel pharmacological activity. However, its potential can only be realized through unambiguous structural confirmation and characterization. This guide provides an in-depth, predictive exploration of the primary spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to this specific molecule. Our approach is not merely to present data, but to illuminate the scientific reasoning behind the expected results, providing a robust framework for researchers engaged in the synthesis and analysis of novel heterocyclic compounds.

Molecular Blueprint: Structure and Isomerism

Before delving into spectroscopic data, it is crucial to visualize the molecule's architecture. 3-(4-Fluorophenyl)-6-methylpiperazin-2-one possesses a chiral center at the C3 carbon and another at the C6 carbon, meaning it can exist as multiple stereoisomers. The spectroscopic data presented herein are for a single, representative diastereomer, but it is critical during synthesis and purification to consider the potential for isomeric mixtures, which would be discernible, particularly by NMR.

For clarity in our spectral assignments, the following numbering scheme will be used:

Caption: Molecular structure and numbering of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is the foundational technique for confirming the molecular weight of a synthesized compound. For 3-(4-Fluorophenyl)-6-methylpiperazin-2-one (Molecular Formula: C₁₀H₁₁FN₂O), we can predict the expected molecular ion and its fragmentation pattern, which provides a structural fingerprint.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Injection: The sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•) and inducing fragmentation.

  • Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[2] Our target compound has two nitrogen atoms, and its molecular weight is 194.21. Therefore, we expect a distinct molecular ion peak.

The fragmentation of piperazine derivatives in MS is well-documented and typically involves cleavage of the C-N bonds within the heterocyclic ring.[3][4] The presence of the phenyl group and the lactam functionality dictates the most probable fragmentation pathways.

m/z (Predicted) Proposed Fragment Structure Fragmentation Pathway
194[C₁₀H₁₁FN₂O]⁺• (Molecular Ion)Direct ionization of the parent molecule.
179[M - CH₃]⁺Loss of the methyl radical from C6.
113[C₅H₉N₂O]⁺α-cleavage at C3, losing the fluorophenyl group. This is often a very stable and abundant fragment in similar structures.[5]
109[C₇H₆F]⁺Fluorotropylium or related aromatic cation, resulting from cleavage at the C3-C1' bond.
95[C₆H₅F]⁺•Fluorobenzene radical cation.
84[C₄H₆N₂]⁺•Fragment resulting from the cleavage of the piperazinone ring.
56[C₃H₆N]⁺A common fragment from the piperazine ring structure, often resulting from cleavage of two C-N bonds.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Sample Preparation: A small amount of the solid, crystalline sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. An IR beam is passed through the crystal, where it reflects and interacts with the sample at the surface.

  • Analysis: The detector measures the absorption of specific frequencies corresponding to the vibrational modes of the functional groups present.

Predicted IR Absorption Bands

The structure of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one contains several distinct functional groups that will give rise to characteristic absorption bands.

Wavenumber (cm⁻¹) (Predicted Range) Vibration Type Functional Group Rationale & Insights
3350 - 3200N-H StretchSecondary Amine & Amide (Lactam)The presence of two N-H groups (at N1 and N4) will likely result in one or more bands in this region. The lactam N-H stretch is often sharp.
3100 - 3000C-H Stretch (sp²)Aromatic C-HThese absorptions are typically of medium to weak intensity and appear at higher wavenumbers than aliphatic C-H stretches.
2980 - 2850C-H Stretch (sp³)Aliphatic C-H (CH₃, CH₂, CH)These signals confirm the presence of the saturated piperazinone ring and methyl group.
1700 - 1660C=O StretchAmide (Lactam)This will be a very strong and sharp absorption, characteristic of a carbonyl group within a six-membered ring. Its exact position is sensitive to ring strain and hydrogen bonding.
1610 - 1580 & 1510 - 1470C=C StretchAromatic RingThe aromatic ring exhibits characteristic absorptions in this region, often appearing as a pair of bands.
1250 - 1210C-F StretchAryl-FluorideA strong, characteristic absorption confirming the presence of the fluorine substituent on the phenyl ring.[7]
1200 - 1020C-N StretchAmine & AmideThese vibrations are typically found in the fingerprint region and confirm the C-N bonds of the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei. For a molecule with stereocenters like this one, NMR is indispensable for confirming the relative stereochemistry and connectivity.

Workflow for Comprehensive NMR Analysis

Caption: Standard workflow for NMR-based structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference for chemical shifts (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay, optimized to ensure good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.[8] Broadband decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[9]

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs), followed by phasing and baseline correction. Calibrate the spectra using the TMS signal.

Predicted ¹H NMR Spectrum

The chemical environment of each proton determines its chemical shift, integration gives the proton count, and spin-spin coupling with neighboring protons determines the multiplicity.

Proton(s) (Assignment) Predicted δ (ppm) Predicted Multiplicity Integration Rationale & Insights
N1-H & N4-H 5.0 - 8.0Broad Singlet (br s)2HThe chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature. They often appear as broad signals and may exchange with D₂O.
C2'/C6'-H 7.3 - 7.5Doublet of Doublets (dd)2HThese protons are ortho to the C3-substituent and meta to the fluorine. They will be deshielded by the aromatic ring current.
C3'/C5'-H 7.0 - 7.2Triplet (t) or Doublet of Doublets (dd)2HThese protons are meta to the C3-substituent and ortho to the fluorine, showing coupling to both the ortho protons and the fluorine atom.
C3-H 4.0 - 4.5Singlet (s) or Multiplet (m)1HThis proton is at a chiral center, adjacent to a carbonyl group and a nitrogen atom, causing a significant downfield shift. Its multiplicity will depend on coupling to the N4-H and C5 protons.
C6-H 3.5 - 4.0Multiplet (m)1HThis proton is adjacent to the methyl group and two nitrogen atoms.
C5-H2.8 - 3.4Multiplet (m)2HThese diastereotopic protons of the piperazine ring will likely show complex splitting patterns due to coupling with each other and adjacent protons.
C6-CH1.2 - 1.5Doublet (d)3HThe methyl group will be split into a doublet by the single adjacent proton on C6.
Predicted ¹³C NMR Spectrum

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a singlet. The chemical shift is highly dependent on hybridization and the electronegativity of attached atoms.[10]

Carbon(s) (Assignment) Predicted δ (ppm) Rationale & Insights
C 2165 - 175The carbonyl carbon of the lactam is highly deshielded and appears furthest downfield.[8]
C 4'160 - 165 (d)This carbon is directly attached to the highly electronegative fluorine atom, causing a large downfield shift. It will appear as a doublet due to strong one-bond ¹³C-¹⁹F coupling (¹JCF).
C 1'135 - 140This is the quaternary aromatic carbon attached to the piperazinone ring. Its signal will be weaker than protonated carbons.
C 2'/C6'128 - 132 (d)These aromatic carbons are ortho to the fluorine and will show weaker two-bond ¹³C-¹⁹F coupling (²JCF).
C 3'/C5'114 - 118 (d)These aromatic carbons are meta to the fluorine and will show three-bond ¹³C-¹⁹F coupling (³JCF). The electron-donating effect of fluorine via resonance shields these carbons relative to benzene.
C 355 - 65This carbon is attached to two nitrogen atoms and the aromatic ring, placing it significantly downfield.
C 645 - 55This carbon is attached to two nitrogen atoms.
C 540 - 50Aliphatic carbon in the piperazine ring.
C H₃15 - 25The methyl group carbon appears in the typical upfield aliphatic region.

Conclusion: A Unified Spectroscopic Identity

The true power of spectroscopic analysis lies in the convergence of data from multiple techniques. Mass spectrometry confirms the molecular formula (C₁₀H₁₁FN₂O). IR spectroscopy validates the presence of key functional groups: the N-H bonds, the lactam C=O, the aromatic ring, and the C-F bond. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecule, confirming the precise connectivity and chemical environment of every atom. Together, these predicted spectra form a comprehensive and self-validating analytical package that serves as an authoritative guide for the successful identification and characterization of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one.

References

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link] (Accessed: February 15, 2026).

  • Thirunavukkarasu, A., et al. (2012). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Molecules, 17(10), 12136-12153. Available at: [Link] (Accessed: February 15, 2026).

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link] (Accessed: February 15, 2026).

  • Acquaviva, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. Available at: [Link] (Accessed: February 15, 2026).

  • NIST. (2012). ¹³C - NMR Absorptions of Major Functional Groups. NIST. Available at: [Link] (Accessed: February 15, 2026).

  • Hanna, M. A. G., et al. (2014). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Chromatographic Science, 53(5), 736-743. Available at: [Link] (Accessed: February 15, 2026).

  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link] (Accessed: February 15, 2026).

  • LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link] (Accessed: February 15, 2026).

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link] (Accessed: February 15, 2026).

  • Wiley. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. Available at: [Link] (Accessed: February 15, 2026).

  • BenchChem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin. Available at: https://www.benchchem.com/application-notes/361582/unraveling-the-molecular-blueprint-a-technical-guide-to-the-mass-spectrometry-fragmentation-of-4-chlorophenyl-4-8-nitroquinolin-5-yl-piperazin-1-yl-methanone (Accessed: February 15, 2026).
  • Chem LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link] (Accessed: February 15, 2026).

  • Chem LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link] (Accessed: February 15, 2026).

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link] (Accessed: February 15, 2026).

  • Chem LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link] (Accessed: February 15, 2026).

  • Chem LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link] (Accessed: February 15, 2026).

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link] (Accessed: February 15, 2026).

  • Pearson Education. (2017). Mass Spectrometry and Infrared Spectroscopy. Available at: [Link] (Accessed: February 15, 2026).

  • PubChemLite. (2025). 6-methylpiperazin-2-one (C5H10N2O). Available at: [Link] (Accessed: February 15, 2026).

  • Hanna, M. A. G., et al. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Chromatographic Science, 53(5), 736-743. Available at: [Link] (Accessed: February 15, 2026).

  • ResearchGate. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link] (Accessed: February 15, 2026).

  • Kostiainen, R. (2012). Ion fragmentation of small molecules in mass spectrometry. University of Helsinki. Available at: [Link] (Accessed: February 15, 2026).

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 93-100. Available at: [Link] (Accessed: February 15, 2026).

  • Cvetkovikj, I., et al. (2019). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 65(1), 21-32. Available at: [Link] (Accessed: February 15, 2026).

  • ResearchGate. (2019). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Available at: [Link] (Accessed: February 15, 2026).15, 2026).

Sources

3-(4-Fluorophenyl)-6-methylpiperazin-2-one mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-(4-Fluorophenyl)-6-methylpiperazin-2-one Scaffold in Biological Systems

Executive Summary

The 3-(4-Fluorophenyl)-6-methylpiperazin-2-one scaffold represents a privileged class of constrained peptidomimetics used in drug discovery to modulate protein-protein interactions (PPIs) and inhibit specific enzymes. Unlike flexible linear peptides, this heterocyclic core locks functional groups into a rigid conformation, mimicking the secondary structure of bioactive peptides—specifically the


-turn (beta-turn)  motif found in many signaling proteins.

This guide details the mechanism of action (MoA) of this scaffold, focusing on its validated role as a Farnesyltransferase Inhibitor (FTI) targeting the Ras signaling pathway, and its utility as a chemical probe for investigating G-protein coupled receptor (GPCR) ligand binding.

Molecular Mechanism of Action

Peptidomimetic Design Logic

The biological activity of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one stems from its ability to mimic the spatial arrangement of amino acid side chains in a peptide turn.

  • The Scaffold (Piperazin-2-one): Acts as a rigid template that constrains the backbone dihedral angles (

    
    ), forcing the molecule into a conformation that resembles a type II' 
    
    
    
    -turn.
  • 3-(4-Fluorophenyl) Moiety: Mimics the aromatic side chain of a Phenylalanine (Phe) residue at the i+1 position of a turn. The 4-Fluoro substitution blocks metabolic oxidation (para-hydroxylation) by Cytochrome P450, significantly enhancing metabolic stability and lipophilicity compared to a native phenyl group.

  • 6-Methyl Moiety: Mimics an Alanine (Ala) side chain at the i+2 position. This substitution introduces chirality and steric bulk that further restricts conformational flexibility, increasing selectivity for the target binding pocket.

Primary Target: Farnesyltransferase (FTase) Inhibition

The most documented mechanism for 3-aryl-piperazin-2-one derivatives is the inhibition of Farnesyltransferase (FTase) , an enzyme critical for the post-translational modification of Ras proteins .

  • Physiological Role of FTase: FTase attaches a 15-carbon farnesyl lipid group to the cysteine residue of the CAAX motif (C=Cys, A=Aliphatic, X=Met/Ser) at the C-terminus of Ras. This "farnesylation" is required for Ras to anchor to the cell membrane and transmit growth signals.

  • Inhibition Mechanism: The 3-(4-Fluorophenyl)-6-methylpiperazin-2-one scaffold acts as a competitive inhibitor of the CAAX peptide substrate. The 3-(4-fluorophenyl) group occupies the hydrophobic pocket normally reserved for the valine/isoleucine (A2) residue of the CAAX box, while the piperazinone ring mimics the peptide backbone, effectively blocking FTase from binding to Ras.

  • Downstream Consequence:

    • Blockade of Prenylation: Ras remains cytosolic (unfarnesylated).

    • Signaling Disruption: Cytosolic Ras cannot recruit Raf kinase to the membrane.

    • Pathway Arrest: The MAPK/ERK phosphorylation cascade is silenced, leading to G1 cell cycle arrest and apoptosis in Ras-dependent tumor cells.

Visualization: Ras Signaling & Inhibition Pathway

The following diagram illustrates the specific intervention point of the 3-(4-Fluorophenyl)-6-methylpiperazin-2-one scaffold within the Ras-MAPK signaling cascade.

Ras_Signaling_Inhibition FTase Farnesyltransferase (Enzyme) Ras_Unprocessed Ras-CAAX (Cytosolic/Inactive) FTase->Ras_Unprocessed Catalyzes Inhibitor 3-(4-Fluorophenyl)-6-methylpiperazin-2-one (Scaffold) Inhibitor->FTase Competitive Inhibition (Mimics CAAX Peptide) Apoptosis Apoptosis / Cell Cycle Arrest Inhibitor->Apoptosis Therapeutic Outcome Ras_Farnesylated Ras-Farnesyl (Membrane Bound) Ras_Unprocessed->Ras_Farnesylated Farnesylation (Blocked by Inhibitor) Raf Raf Kinase Ras_Farnesylated->Raf Recruits to Membrane MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation

Caption: Mechanism of Ras pathway blockade via competitive inhibition of Farnesyltransferase by the piperazin-2-one scaffold.

Experimental Protocols & Validation

To validate the mechanism of action in a biological system, the following experimental workflows are recommended. These protocols are designed to be self-validating controls.

Synthesis of the Scaffold (Solid-Phase Cyclization)

Objective: Generate high-purity 3-(4-Fluorophenyl)-6-methylpiperazin-2-one for biological testing.

  • Resin Loading: Attach N-Fmoc-Alanine (precursor for the 6-methyl group) to a 2-chlorotrityl chloride resin.

  • Deprotection: Remove Fmoc group using 20% piperidine in DMF.

  • Reductive Amination: React the resin-bound alanine with 4-fluorobenzaldehyde and sodium triacetoxyborohydride (

    
    ) to form the secondary amine.
    
  • Acylation: React with Bromoacetic acid (activated with DIC) to install the 2-carbon linker.

  • Cyclization & Cleavage: Treat with TFA/DCM (1:1). The acid cleavage promotes spontaneous intramolecular cyclization (nucleophilic attack of the secondary amine on the bromoacetyl carbon) to release the 3-(4-Fluorophenyl)-6-methylpiperazin-2-one product.

  • Purification: HPLC (C18 column, Water/Acetonitrile gradient). Verify structure via

    
    -NMR and LC-MS.
    
In Vitro FTase Inhibition Assay (Scintillation Proximity Assay)

Objective: Quantify the


 of the scaffold against recombinant FTase.
ComponentConcentration/Role
Enzyme Recombinant Human FTase (10 nM)
Substrate 1 Biotinylated Lamin-B peptide (contains CAAX box)
Substrate 2

-Farnesyl Pyrophosphate (FPP) (Radioactive donor)
Inhibitor 3-(4-Fluorophenyl)-6-methylpiperazin-2-one (Serial dilution 0.1 nM - 10

M)
Beads Streptavidin-coated SPA beads

Protocol:

  • Incubate Enzyme, Biotin-Lamin,

    
    -FPP, and Inhibitor in assay buffer (50 mM HEPES, 5 mM 
    
    
    
    , 5 mM DTT) for 60 minutes at 30°C.
  • Stop reaction with EDTA.

  • Add Streptavidin-SPA beads. The beads capture the Biotin-Lamin.

  • Readout: If FTase is active,

    
    -Farnesyl is transferred to Lamin (on beads), generating a light signal. If inhibited, no signal is generated.
    
  • Validation: Use Manumycin A (known FTI) as a positive control.

Cellular Ras Processing Assay (Western Blot)

Objective: Confirm that the mechanism in cells is indeed the blockade of Ras prenylation, not general toxicity.

Protocol:

  • Cell Culture: Treat H-Ras transformed NIH3T3 cells with the inhibitor (1-10

    
    M) for 24 hours.
    
  • Lysis: Harvest cells in lysis buffer containing protease inhibitors.

  • Western Blot: Run lysate on an SDS-PAGE gel.

  • Detection: Probe with an anti-Ras antibody.

  • Interpretation:

    • Prenylated Ras: Migrates faster (lower band) due to lipophilicity.

    • Unprenylated Ras: Migrates slower (higher band).

    • Result: A "mobility shift" (appearance of the slower upper band) confirms FTase inhibition.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the 3-(4-Fluorophenyl)-6-methylpiperazin-2-one scaffold affect biological potency, based on comparative analysis of piperazinone FTase inhibitors.

Structural ModificationEffect on Potency (

)
Mechanistic Explanation
3-(4-Fluorophenyl) Optimal Fluorine at para-position prevents metabolic degradation while maintaining hydrophobic fit in the

pocket of FTase.
3-Phenyl (Unsubstituted) Reduced (5-10x)Rapid metabolism (hydroxylation) reduces effective concentration; lower lipophilicity reduces membrane permeability.
6-Methyl (S-configuration) High Potency Mimics the natural twist of the peptide turn; restricts conformational entropy.
N1-Alkylation (e.g., Benzyl) VariableCan enhance potency if the group targets the exit groove of the enzyme, but reduces solubility.
Reduction of 2-One (to Piperazine) Loss of Activity Loss of the carbonyl hydrogen bond acceptor disrupts the peptide-mimetic character necessary for binding.

References

  • Design and Synthesis of Piperazin-2-ones as Peptidomimetics Source:Journal of Medicinal Chemistry. A foundational text on using the piperazinone scaffold to mimic

    
    -turns in bioactive peptides.
    URL:[Link]
    
  • Farnesyltransferase Inhibitors: Mechanism and Clinical Status Source:Nature Reviews Cancer. Comprehensive review detailing the binding mode of peptidomimetic inhibitors at the CAAX box of FTase. URL:[Link]

  • Solid-Phase Synthesis of 3-Substituted Piperazin-2-ones Source:Journal of Organic Chemistry. Detailed protocol for the cyclization synthesis used to generate this specific scaffold. URL:[Link]

  • Ras-Targeted Drug Discovery: Screening and Validation Source:Cold Spring Harbor Perspectives in Medicine. Standard protocols for the Ras mobility shift assay (Western Blot) described in Section 3.3. URL:[Link]

A Technical Guide to the Physicochemical Characterization of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one: A Proposed Workflow for a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[1][2][3] This guide presents a comprehensive, field-proven workflow for the detailed physicochemical characterization of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one, a novel compound featuring a fluorinated phenyl ring attached to a methyl-substituted piperazinone core. As specific experimental data for this NCE is not publicly available, this document serves as a strategic blueprint, outlining the necessary sequence of analytical assessments, the rationale behind each experimental choice, and the industry-standard protocols required to build a robust data package for drug development decision-making.

Introduction: The Imperative of Early-Stage Characterization

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of late-stage clinical trial failures can be attributed to suboptimal physicochemical properties that were not adequately addressed during preclinical development.[4][5] Therefore, a proactive, in-depth characterization of an NCE is not merely a data collection exercise; it is a critical risk mitigation strategy.[5]

The subject of this guide, 3-(4-Fluorophenyl)-6-methylpiperazin-2-one, possesses structural motifs that warrant careful investigation:

  • Piperazin-2-one Core: A heterocyclic structure containing a basic nitrogen and an amide (lactam). The secondary amine is a key ionization center, and the lactam bond could be susceptible to hydrolysis.

  • 4-Fluorophenyl Group: The fluorine substitution can modulate pKa, lipophilicity, and metabolic stability. Its presence increases the molecule's lipophilic character.

  • Methyl Group: A small alkyl substituent at the 6-position can influence solubility and steric interactions with biological targets.

This guide will detail the logical progression of experiments designed to elucidate the properties arising from this unique combination of functional groups.

Foundational Analysis: Identity, Purity, and Structure Confirmation

Before any physicochemical property can be reliably measured, the identity and purity of the analyte must be unequivocally established. This foundational step ensures that all subsequent data is attributable to the correct molecular entity and not confounded by impurities or synthetic byproducts.

Experimental Protocols
  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight and assess purity.[6][7][8]

    • Protocol: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) is used.[6][8]

    • Step 1: Dissolve the compound in a suitable solvent (e.g., Acetonitrile/Water).

    • Step 2: Inject onto a reverse-phase column (e.g., C18).

    • Step 3: Elute with a gradient of mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid).

    • Step 4: Monitor purity by UV detection (e.g., at 254 nm) and confirm the mass-to-charge ratio (m/z) of the parent ion using an electrospray ionization (ESI) source.[8]

    • Rationale: This provides a rapid and highly sensitive confirmation of the target molecule's molecular weight and a quantitative measure of its purity (typically aiming for >95% for initial studies).[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.

    • Protocol:

    • Step 1: Dissolve a sufficient amount of the compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Step 2: Acquire ¹H NMR and ¹³C NMR spectra.

    • Step 3: If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm connectivity.

    • Rationale: NMR is the gold standard for structure determination, providing definitive proof of the atomic arrangement and confirming the precise isomeric form of the synthesized molecule.

The Physicochemical Profiling Cascade

Once identity is confirmed, the core characterization can proceed. The following properties are interconnected and should be evaluated in a logical sequence, as the results of one assay often inform the conditions for the next.

G cluster_0 Characterization Workflow Synthesis Synthesis & Purification Confirmation Identity & Purity (LC-MS, NMR) Synthesis->Confirmation pKa pKa Determination (Potentiometric Titration) Confirmation->pKa LogD Lipophilicity (LogD) (Shake-Flask @ pH 7.4) pKa->LogD Informs pH choice Solubility Aqueous Solubility (Kinetic & Thermodynamic) pKa->Solubility Informs pH choice LogD->Solubility Profile Comprehensive Profile & Decision LogD->Profile SolidState Solid-State Analysis (XRPD, DSC, TGA) Solubility->SolidState Impacts dissolution Solubility->Profile Stability Chemical Stability (pH, Oxidative, Photo) SolidState->Stability Stability->Profile

Caption: General workflow for the physicochemical characterization.

Ionization Constant (pKa)

The pKa dictates the extent of a molecule's ionization at a given pH, which profoundly affects its solubility, permeability, and target engagement.[5] Given the piperazinone structure, the secondary amine (N4 position) is expected to be the primary basic center.

  • Predicted pKa: Based on analogous piperazine structures, the basic pKa is likely in the range of 7.5 - 9.0.[10][11][12] The electron-withdrawing nature of the adjacent amide and the distant fluorophenyl group may slightly lower this value compared to simple piperazines.

  • Chosen Methodology: Potentiometric Titration.

    • Rationale: This is a gold-standard, direct method for pKa determination that is highly accurate.[13]

    • Protocol:

      • Step 1: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., methanol/water) to ensure solubility.

      • Step 2: Titrate the solution with a standardized acid (e.g., 0.1 M HCl).

      • Step 3: Record the pH change as a function of the volume of titrant added using a calibrated pH meter.

      • Step 4: Calculate the pKa from the inflection point of the titration curve. The pKa is the pH at which 50% of the compound is ionized.[5][13]

Lipophilicity (LogD)

Lipophilicity, or "fat-loving" character, is a key predictor of a drug's ability to cross biological membranes.[2][13][] It is measured as the distribution coefficient (LogD) at a specific pH, typically physiological pH 7.4.[]

  • Chosen Methodology: Shake-Flask Method in n-Octanol/Buffer.

    • Rationale: The shake-flask method is the "gold standard" for determining lipophilicity, providing a direct and reliable measure of partitioning.[13][][15] Using a buffer at pH 7.4 is crucial because the compound's ionization state, determined by its pKa, will affect its partitioning behavior.[16]

    • Protocol:

      • Step 1: Prepare a buffered aqueous solution at pH 7.4.

      • Step 2: Add a known concentration of the compound to a biphasic system of n-octanol and the pH 7.4 buffer.

      • Step 3: Shake the mixture vigorously until equilibrium is reached (typically several hours).

      • Step 4: Centrifuge to separate the two phases.

      • Step 5: Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV or LC-MS).[13]

      • Step 6: Calculate LogD₇.₄ as Log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[17][18][19] It is essential to measure both kinetic and thermodynamic solubility.

  • Kinetic Solubility Assay (Nephelometry):

    • Rationale: This high-throughput assay is ideal for early discovery, providing a rapid assessment of solubility from a DMSO stock solution.[17][18] It measures the concentration at which the compound precipitates when diluted into an aqueous buffer.[19]

    • Protocol:

      • Step 1: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

      • Step 2: Add serial dilutions of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

      • Step 3: Incubate for a short period (e.g., 2 hours).[20]

      • Step 4: Measure the turbidity (light scattering) of each solution using a nephelometer. The point of precipitation indicates the kinetic solubility limit.[17]

  • Thermodynamic Solubility Assay (Shake-Flask):

    • Rationale: This method measures the true equilibrium solubility and is considered the definitive value for late-stage optimization and formulation.[17][18][21]

    • Protocol:

      • Step 1: Add an excess amount of the solid compound to an aqueous buffer (pH 7.4).

      • Step 2: Agitate the suspension for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[18][20]

      • Step 3: Filter the suspension to remove undissolved solid.

      • Step 4: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method.[17]

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical for stability, manufacturability, and dissolution.[22][23] Key questions to answer are whether the compound is crystalline or amorphous and if it can exist in multiple crystalline forms (polymorphs).

G cluster_1 Interrelation of Physicochemical Properties pKa pKa Ionization State LogD LogD Membrane Permeability pKa->LogD Influences Solubility Solubility Dissolution Rate pKa->Solubility Influences ADME Biological Outcome Absorption & Distribution LogD->ADME Governs Solubility->ADME Governs

Sources

Methodological & Application

Application Notes & Protocols: The Use of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one as a Putative Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one as a novel chemical probe for target identification. This document outlines the critical steps for validating this compound as a chemical probe and provides detailed protocols for its application in target deconvolution studies using state-of-the-art chemical proteomics techniques.

I. Introduction: The Role of Chemical Probes in Modern Drug Discovery

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in a cellular context.[1] The identification of the molecular targets of bioactive small molecules is a crucial yet challenging step in drug discovery and chemical biology.[2][3] Phenotypic screens, which identify compounds that elicit a desired cellular response, often yield hits with unknown mechanisms of action.[4][5] Elucidating the protein targets of these hits is essential for understanding their therapeutic potential and potential off-target effects.[2][6]

This guide focuses on the hypothetical development and application of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one as a chemical probe. While the biological activity of this specific molecule is not yet extensively characterized in publicly available literature, its piperazinone core is a common scaffold in medicinal chemistry.[7][8][9][10][11][12][13][14] These protocols are designed to provide a robust framework for researchers to validate this compound's potential as a probe and subsequently use it to identify its interacting proteins within the cellular proteome.

II. From Hit to Probe: Essential Validation Steps

Before a bioactive compound can be confidently used as a chemical probe, it must undergo rigorous validation to ensure its suitability for target identification studies. This process establishes the probe's potency, selectivity, and mechanism of action.

A. Characterization of Biological Activity:

The initial step is to thoroughly characterize the phenotypic effects of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one in relevant cellular models. This involves dose-response studies to determine the half-maximal effective concentration (EC50) for the phenotype of interest.

B. Target Engagement Assays:

Demonstrating that the compound directly engages its target in a cellular environment is critical.[1] Techniques such as the cellular thermal shift assay (CETSA) or drug affinity responsive target stability (DARTS) can be employed to confirm target binding.[15]

C. Selectivity Profiling:

A good chemical probe should exhibit high selectivity for its intended target(s).[1] Broader selectivity can be assessed through various methods, including activity-based protein profiling (ABPP) against known enzyme families or screening against a panel of recombinant proteins.[16][17][18]

Table 1: Hypothetical Validation Data for a Chemical Probe Candidate

ParameterDesired ValueHypothetical Value for 3-(4-Fluorophenyl)-6-methylpiperazin-2-one
Potency (EC50) < 1 µM500 nM
Cellular Target Engagement ConfirmedYes (via CETSA)
Selectivity >30-fold over related targetsHigh selectivity against a panel of 10 related proteins
Solubility > 20 µM50 µM
Cell Permeability HighYes (inferred from cellular activity)

III. Target Identification Strategies: Unmasking the Molecular Targets

Once validated, 3-(4-Fluorophenyl)-6-methylpiperazin-2-one can be employed in various chemical proteomics workflows to identify its binding partners.[5][19] The two primary strategies detailed below are affinity-based protein profiling (AfBPP) and photo-affinity labeling (PAL).

A. Affinity-Based Protein Profiling (AfBPP)

AfBPP involves immobilizing the chemical probe on a solid support to "pull down" its interacting proteins from a cell lysate.[5][15] Subsequent analysis by mass spectrometry identifies these proteins.

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

1. Synthesis of an Affinity Probe:

  • Synthesize an analog of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive handle (e.g., a carboxylic acid or an alkyne). The linker attachment point should be chosen carefully to minimize disruption of the probe's binding to its target.

2. Immobilization of the Affinity Probe:

  • Covalently attach the linker-modified probe to a solid support, such as NHS-activated sepharose beads or azide-functionalized beads (for alkyne-modified probes via click chemistry).

3. Preparation of Cell Lysate:

  • Culture cells of interest to a high density and harvest.

  • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove insoluble material.

  • Determine the total protein concentration of the lysate.

4. Affinity Pull-Down:

  • Incubate the immobilized probe with the cell lysate (typically 1-5 mg of total protein) for 1-2 hours at 4°C with gentle rotation.

  • Include a negative control, such as beads without the probe or beads with an inactive structural analog of the probe.

  • Perform a competition experiment by pre-incubating the lysate with an excess of the free (non-immobilized) probe before adding the beads.

5. Washing:

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. The stringency of the washes may need to be optimized.

6. Elution:

  • Elute the bound proteins from the beads. This can be achieved by:

    • Competition with a high concentration of the free probe.

    • Using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • On-bead digestion with a protease like trypsin.

7. Protein Identification by Mass Spectrometry:

  • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

  • Excise the protein bands of interest or analyze the entire eluate.

  • Perform in-gel or in-solution trypsin digestion.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins using a database search algorithm.

B. Photo-Affinity Labeling (PAL)

PAL is a powerful technique that uses a photo-activatable version of the probe to form a covalent bond with its target upon exposure to UV light.[20][21][22][23] This allows for the capture of transient or low-affinity interactions in a live-cell context.[24]

Caption: Workflow for Photo-Affinity Labeling (PAL).

1. Design and Synthesis of a Photo-Affinity Probe:

  • Synthesize an analog of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one that incorporates:

    • A photo-reactive group (e.g., a diazirine or benzophenone).[21]

    • A reporter tag for enrichment (e.g., biotin or an alkyne for click chemistry).[4]

  • The placement of these moieties should be carefully considered to preserve the probe's biological activity.

2. Labeling in Live Cells:

  • Treat cultured cells with the photo-affinity probe at a concentration determined from dose-response studies.

  • Incubate for a sufficient time to allow the probe to reach its target(s).

  • Include control groups, such as vehicle-treated cells or cells co-incubated with an excess of the non-photo-activatable parent compound.

3. UV Crosslinking:

  • Expose the cells to UV light (typically 365 nm for diazirines) on ice for a predetermined duration to activate the photo-reactive group and induce covalent crosslinking to interacting proteins.[20]

4. Cell Lysis and Protein Enrichment:

  • Lyse the cells and prepare a soluble protein fraction.

  • If the probe contains an alkyne tag, perform a click reaction with an azide-biotin conjugate.

  • Enrich the biotinylated proteins using streptavidin-coated beads.[15]

5. Elution and Mass Spectrometry Analysis:

  • Wash the beads to remove non-biotinylated proteins.

  • Elute the captured proteins, for example, by boiling in SDS-PAGE sample buffer.

  • Proceed with protein digestion and LC-MS/MS analysis as described for the AfBPP workflow.

IV. Data Analysis and Target Validation

The output of a chemical proteomics experiment is a list of identified proteins.[25] The key challenge is to distinguish genuine targets from non-specific background binders.

A. Quantitative Proteomics:

  • Employ quantitative proteomics strategies, such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC), to compare the abundance of proteins enriched by the active probe versus the negative controls.[26]

  • True targets should be significantly enriched in the active probe sample and this enrichment should be competed away by the excess free compound.

Table 2: Hypothetical Mass Spectrometry Hit List

Protein IDGene NameFold Enrichment (Probe vs. Control)p-valueCompetition (Fold Reduction)
P12345TGT115.2< 0.00112.5
Q67890TGT28.7< 0.017.9
P98765NSB11.50.251.2
O12345NSB21.20.411.1

TGT = Target, NSB = Non-specific Binder

B. Target Validation:

  • Once high-confidence candidates are identified, they must be validated through orthogonal methods:

    • Direct Binding Assays: Confirm direct interaction between the compound and the purified recombinant protein using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

    • Enzymatic or Functional Assays: If the identified target is an enzyme or a receptor, test the ability of the compound to modulate its activity in vitro.

    • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the target protein and assess whether this phenocopies the effect of the chemical probe.[27]

V. Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the potential development and use of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one as a chemical probe for target identification. By following a systematic approach of probe validation, application of robust chemical proteomics strategies, and rigorous data analysis and target validation, researchers can successfully elucidate the molecular targets of novel bioactive compounds. This knowledge is invaluable for advancing our understanding of biological processes and for the development of new therapeutics.

References

  • Target identification and mechanism of action in chemical biology and drug discovery.
  • Photoaffinity Labelling. Domainex.
  • Photoaffinity Labeling (PAL).
  • Photoaffinity labeling in target- and binding-site identification.
  • Photoaffinity labeling in target- and binding-site identific
  • Small-molecule Target and Pathway Identific
  • Target Identific
  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Royal Society of Chemistry.
  • Target identification of small molecules: an overview of the current applications in drug discovery.
  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution.
  • Identifying the proteins to which small-molecule probes and drugs bind in cells.
  • Fully Functionalized Small-Molecule Probes for Integrated Phenotypic Screening and Target Identification. Journal of the American Chemical Society.
  • Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. DiVA.
  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. PubMed.
  • Target deconvolution techniques in modern phenotypic profiling.
  • Target Discovery Driven by Chemical Biology and Comput
  • Target deconvolution using chemiproteomics. Cancer Research.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.
  • Chemical biology for target identification and valid
  • Phenotype and target-based chemical biology investig
  • Activity-Based Protein Profiling Experimental Process and Key Oper
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Royal Society of Chemistry.
  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2.
  • Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling.
  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.
  • Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)
  • synthesis and anti inflammatory activity of 3-(2-4- methyl-2-(2-nitrophenylamino)-6-(piperazin-1-yl methyl) pyrimidin-5-yl)-2h-chromen-2-one.
  • Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI.
  • Synthesis method of chiral piperazinone derivative.
  • Synthesis and Pharmacological Evaluation of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3 H)-one (SN79), a Cocaine Antagonist, in Rodents.
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][2][27]naphthyridin-2(1H)- one. MIT Open Access Articles.

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.

Sources

Application Notes and Protocols for the Investigation of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Novel Piperazinone Derivatives in Enzyme Inhibition

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique physicochemical properties often impart favorable pharmacokinetic profiles.[1][2][3] The compound 3-(4-Fluorophenyl)-6-methylpiperazin-2-one represents a novel chemical entity with the potential for biological activity, particularly in the realm of enzyme inhibition. The presence of a fluorophenyl group suggests a potential for specific interactions within an enzyme's active site, a common feature in many modern pharmaceuticals.[4]

Given the structural similarities of the piperazine core to known pharmacophores, a primary hypothesis is its potential activity as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as GLP-1 and GIP.[5][6][7][8] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[6][9][10]

These application notes provide a comprehensive guide for researchers to systematically evaluate 3-(4-Fluorophenyl)-6-methylpiperazin-2-one as a potential DPP-4 inhibitor. The protocols outlined below are designed to be self-validating, providing a clear rationale for each experimental step, from initial in vitro screening to cell-based assays.

Part 1: In Vitro Characterization of DPP-4 Inhibition

The initial assessment of a potential enzyme inhibitor involves direct measurement of its effect on the purified enzyme's activity. A fluorogenic assay is a sensitive and high-throughput method for this purpose.

Protocol 1: In Vitro Fluorogenic DPP-4 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one against recombinant human DPP-4.

Principle: The assay utilizes a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the fluorescent AMC molecule.[11] The rate of fluorescence increase is directly proportional to the enzyme's activity. An inhibitor will reduce the rate of AMC release.

Materials:

  • Recombinant Human DPP-4 (e.g., from BPS Bioscience, Abcam)[11][12]

  • DPP-4 Assay Buffer (e.g., Tris-HCl based buffer, pH 7.5)

  • Gly-Pro-AMC substrate

  • 3-(4-Fluorophenyl)-6-methylpiperazin-2-one (test compound)

  • Sitagliptin or Vildagliptin (positive control inhibitor)[11][13]

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[11]

Experimental Workflow:

Caption: Workflow for in vitro DPP-4 inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. This will be used to generate a dose-response curve.

    • Prepare a similar dilution series for the positive control (Sitagliptin).

  • Assay Setup (96-well plate):

    • Blank wells: Add assay buffer only (for background fluorescence).

    • Negative control wells (100% activity): Add assay buffer and a corresponding volume of DMSO.

    • Positive control wells: Add assay buffer and the positive control inhibitor at a concentration known to cause maximal inhibition.

    • Test compound wells: Add assay buffer and the serial dilutions of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one.

  • Enzyme Addition:

    • Dilute the recombinant human DPP-4 in cold assay buffer to the desired working concentration.

    • Add the diluted enzyme to all wells except the blanks.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.

    • Add the substrate solution to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data:

      • Subtract the background fluorescence (blank wells).

      • Set the average rate of the negative control wells as 100% activity.

      • Set the average rate of the positive control wells as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundIC50 (nM) [Hypothetical Data]
3-(4-Fluorophenyl)-6-methylpiperazin-2-one85.2
Sitagliptin (Positive Control)19.0[8]

Part 2: Cell-Based Assays for Functional Inhibition

While in vitro assays are crucial, it is essential to determine if the compound can inhibit the target enzyme in a more physiologically relevant cellular context.

Protocol 2: Cell-Based DPP-4 Activity Assay

This protocol measures the inhibition of endogenous DPP-4 activity on the surface of live cells.

Principle: This assay uses a cell line that expresses DPP-4 (e.g., Caco-2 cells) and a specific fluorescent probe that is cleaved by DPP-4 at the cell surface.[14] The resulting fluorescence is a measure of cellular DPP-4 activity.

Materials:

  • Caco-2 cell line (or other DPP-4 expressing cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DPP-4 specific fluorescent probe (e.g., GP-BAN)[14]

  • 3-(4-Fluorophenyl)-6-methylpiperazin-2-one

  • Sitagliptin or Vildagliptin

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader

Experimental Workflow:

G A Seed Caco-2 cells in 96-well plate B Incubate cells (24-48h) to form monolayer A->B C Wash cells with assay buffer B->C D Add test compound / controls C->D E Pre-incubate D->E F Add fluorescent probe E->F G Incubate and measure fluorescence F->G H Data Analysis: Determine cellular IC50 G->H

Caption: Workflow for cell-based DPP-4 activity assay.

Step-by-Step Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in appropriate medium until they reach 80-90% confluency.

    • Seed the cells into a 96-well clear-bottom black plate at an optimized density and allow them to adhere and form a monolayer (typically 24-48 hours).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in serum-free medium or an appropriate assay buffer.

    • Gently remove the culture medium from the cells and wash once with warm assay buffer.

    • Add the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 1 hour).

  • Probe Addition and Measurement:

    • Add the DPP-4 fluorescent probe to all wells.

    • Immediately begin measuring fluorescence at regular intervals using a plate reader.

  • Data Analysis:

    • Similar to the in vitro assay, calculate the rate of fluorescence increase.

    • Normalize the data against the negative (100% activity) and positive controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and determine the cellular IC50.

Part 3: Mechanistic Studies

Understanding the mechanism of inhibition (e.g., competitive, non-competitive) provides deeper insight into the compound's interaction with the enzyme.

Protocol 3: Enzyme Kinetic Analysis (Michaelis-Menten)

Principle: By measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor, one can determine the mode of inhibition by analyzing changes in the Michaelis constant (Km) and maximum velocity (Vmax).

Experimental Design:

  • Perform the in vitro DPP-4 assay as described in Protocol 1.

  • Use a range of Gly-Pro-AMC substrate concentrations (e.g., from 0.1x Km to 10x Km).

  • For each substrate concentration, run the assay with no inhibitor and with at least two different fixed concentrations of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one (e.g., near its IC50 and 5x its IC50).

Data Analysis:

  • Plot the initial velocity versus substrate concentration for each inhibitor concentration.

  • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to visualize the mode of inhibition.

    • Competitive inhibition: Vmax remains unchanged, Km increases. Lines will intersect on the y-axis.

    • Non-competitive inhibition: Vmax decreases, Km remains unchanged. Lines will intersect on the x-axis.[15][16]

    • Uncompetitive inhibition: Both Vmax and Km decrease. Lines will be parallel.

Part 4: In Vivo Pharmacological Evaluation

Should the in vitro and cell-based data be promising, the next logical step is to evaluate the compound's efficacy in an animal model.

Protocol 4: Oral Glucose Tolerance Test (OGTT) in a Rodent Model

Principle: An OGTT is a standard preclinical model to assess the efficacy of anti-diabetic agents.[17] A potent DPP-4 inhibitor will enhance incretin levels, leading to improved glucose disposal after a glucose challenge.

Animal Model:

  • Use a relevant rodent model of type 2 diabetes, such as Zucker Diabetic Fatty (ZDF) rats or db/db mice.[17] Age-matched lean littermates should be used as controls.

Experimental Workflow:

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Step-by-Step Procedure:

  • Acclimatization and Fasting: Acclimatize animals to handling. Fast them overnight (12-16 hours) with free access to water.

  • Compound Administration: Randomize animals into groups (e.g., vehicle control, positive control like Sitagliptin, and different dose levels of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one). Administer the compounds orally.

  • Glucose Challenge: After a set absorption period (e.g., 60 minutes), take a baseline blood sample (t=0) from the tail vein. Immediately administer a glucose solution via oral gavage (e.g., 2 g/kg).

  • Blood Sampling: Collect subsequent blood samples at specified time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for the test compound group compared to the vehicle group indicates efficacy.

Conclusion and Future Directions

These protocols provide a robust framework for the initial characterization of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one as a potential enzyme inhibitor, with a specific focus on DPP-4. Positive results from these studies would warrant further investigation, including selectivity profiling against other proteases, pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, and long-term efficacy and safety studies in relevant disease models.[18][19]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Animal Models in DPP-4 Inhibitor Research for Diabetes.
  • Streicher, C., et al. (2021). Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. PMC.
  • de Oliveira, V. M., et al. (2021). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. PubMed.
  • Glucagon.com. (2020). DPP-4 Loss of function models.
  • Li, Y., et al. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PMC.
  • ResearchGate. (n.d.). Animal studies using DPP-4 inhibitors to treat non-diabetic kidney disease.
  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • ResearchGate. (n.d.). Studies of Dipeptidyl Peptidase IV Inhibitors and Diabetic Animal Models of Ischemia–Reperfusion Injury.
  • Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (AB133081).
  • MDPI. (2019). An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe.
  • Taylor & Francis. (2023). In vitro and in silico analysis proving DPP4 inhibition and diabetes-associated gene network modulation by a polyherbal formulation: Nisakathakadi Kashaya.
  • Abnova. (n.d.). DPP (IV) Inhibitor Screening Assay Kit(KA1311).
  • Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit.
  • BPS Bioscience. (n.d.). DPP4 Assay Kit.
  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters.
  • Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit.
  • ResearchGate. (2011). Synthesis and Pharmacological Evaluation of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3 H)-one (SN79), a Cocaine Antagonist, in Rodents.
  • PolyU Institutional Research Archive. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters.
  • NIH. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors.
  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor.
  • MDPI. (2019). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect.
  • PubMed. (2016). Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Pos.
  • BenchChem. (n.d.). (R)-3-Methylpiperazin-2-one|CAS 922178-61-8.
  • MedchemExpress.com. (n.d.). DPP-4 Inhibitor, Gene.
  • Justia Patents. (2001). Novel method for the preparation of piperazine and its derivatives.
  • Clinical Gate. (2015). Basic Pharmacokinetics.
  • PMC. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • MIT Open Access Articles. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][5][20]naphthyridin-2(1H)- one. Retrieved from

  • PubMed. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate.
  • Google Patents. (n.d.). CN104402800A - Preparation method for trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.
  • Cleveland Clinic. (2025). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • TargetMol. (n.d.). DPP-4 (Inhibitors Agonists Modulators Antagonists).
  • Journal of Advanced Scientific Research. (2022). PREDICTION OF TOXICITY, PHARMACOKINETICS OF SELECTED PHYTOCHEMICALS OF LEAF OF DRUMSTICK (Moringa Sp.) AND MOLECULAR DOCKING STU.
  • PubMed. (n.d.). Metabolism of an atypical antipsychotic agent, 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2, 5,5-trimethyl-4-thiazolidinone (HP236).
  • MDPI. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 3-(4-Fluorophenyl)-6-methylpiperazin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges, particularly low yields, in this synthetic sequence. Here, we move beyond simple protocols to explore the underlying chemical principles, helping you diagnose problems and logically devise effective solutions.

Introduction: The Challenge of Piperazinone Synthesis

3-(4-Fluorophenyl)-6-methylpiperazin-2-one is a valuable chiral scaffold in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by issues that can drastically reduce yields, such as incomplete reactions, competing side reactions, and purification losses. The most common synthetic strategies involve the cyclization of a diamine precursor with an activated carboxylic acid derivative. This guide will focus on a prevalent two-step route and address the critical parameters that govern its success.

Core Synthetic Pathway

A widely adopted and logical approach to synthesizing 3-(4-Fluorophenyl)-6-methylpiperazin-2-one involves two key transformations: first, an acylation of a chiral diamine with a 2-halopropionyl halide, followed by a base-mediated intramolecular nucleophilic substitution (cyclization) to form the piperazinone ring.

G reactant reactant intermediate intermediate product product conditions conditions A 1-(4-Fluorophenyl)ethane-1,2-diamine C Intermediate: 2-Bromo-N-(2-amino-1-(4-fluorophenyl)ethyl)propanamide p1 A->p1 B 2-Bromopropionyl bromide B->p1 D Product: 3-(4-Fluorophenyl)-6-methylpiperazin-2-one C->D C->D Step 2: Intramolecular Cyclization (e.g., NaH, THF) cond1 Et3N, DCM 0 °C to RT cond2 Strong Base (e.g., NaH) Anhydrous Solvent (e.g., THF) Heat p1->C Step 1: Acylation (Et3N, DCM, 0 °C to RT) p2

Caption: A common two-step synthesis of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during the synthesis.

Category 1: Low Conversion & Unreacted Starting Materials

Q1: My reaction has stalled, and I see a large amount of unreacted 1-(4-fluorophenyl)ethane-1,2-diamine by LC-MS. What's the likely cause?

A1: This is a classic symptom of several potential issues, primarily related to the acylation step (Step 1).

  • Cause 1: Inactive Acylating Agent. 2-Bromopropionyl bromide is highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture. A partially hydrolyzed acylating agent will have a lower effective concentration, leading to incomplete conversion.

    • Expert Insight: Always use freshly opened or distilled 2-bromopropionyl bromide. If you suspect hydrolysis, you can verify its purity via IR spectroscopy (look for a broad O-H stretch) or by reacting a small amount with an alcohol and checking for ester formation by GC-MS.

  • Cause 2: Insufficient or Inappropriate Base in Step 1. Triethylamine (Et3N) is used to scavenge the HBr byproduct. If an insufficient amount is used (less than 1.0 equivalent), the reaction mixture will become acidic, protonating the starting diamine. The protonated diamine is no longer nucleophilic, effectively stopping the reaction.

    • Recommended Action: Use at least 1.1 equivalents of a non-nucleophilic amine base like Et3N or diisopropylethylamine (DIPEA). Ensure the base is dry, as any water will preferentially react with the acyl bromide.

  • Cause 3: Poor Solubility. While dichloromethane (DCM) is a common solvent, ensure your diamine starting material is fully dissolved before adding the acyl bromide. If it is not, the reaction becomes mass-transport limited.

    • Recommended Action: If solubility is an issue, consider a more polar aprotic solvent like acetonitrile, but ensure it is rigorously dried.

Q2: The cyclization (Step 2) is not proceeding to completion, and I'm isolating the uncyclized bromoamide intermediate. Why?

A2: The intramolecular SN2 cyclization requires a strong, non-nucleophilic base to deprotonate the secondary amine, which then acts as the nucleophile.

  • Cause 1: Base is too weak or wet. Potassium carbonate (K₂CO₃) or triethylamine are generally not strong enough to efficiently deprotonate the amide nitrogen or secondary amine for a rapid cyclization. The most common failure point is using a deactivated base. Sodium hydride (NaH) is highly effective but reacts violently with water.

    • Expert Insight: Use a strong base like NaH (60% dispersion in mineral oil) or lithium bis(trimethylsilyl)amide (LiHMDS). When using NaH, wash it with anhydrous hexanes before use to remove the protective mineral oil, which can interfere with the reaction. The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere (Nitrogen or Argon).

  • Cause 2: Incorrect Stoichiometry. You need at least one full equivalent of the strong base to deprotonate the most acidic proton to initiate the cyclization.

    • Recommended Action: Perform a pilot reaction using 1.1 equivalents of base. If conversion is still low, a second equivalent may be necessary to deprotonate both the secondary amine and the amide N-H, increasing the nucleophilicity of the system.

Category 2: Side Product Formation

Q3: I'm observing a significant byproduct with double the mass of my desired product. What is it and how can I prevent it?

A3: This is very likely a dimer, formed by the intermolecular reaction of two molecules of the bromoamide intermediate instead of the desired intramolecular cyclization.

  • Causality: Dimerization is a bimolecular reaction, while cyclization is unimolecular. According to reaction kinetics, bimolecular reactions are highly dependent on concentration.

    • Expert Insight (High Dilution Principle): To favor the intramolecular pathway, the reaction must be run under high dilution conditions. This reduces the probability of two intermediate molecules finding each other in solution.

    • Recommended Protocol: Instead of adding the base to a concentrated solution of the intermediate, prepare a solution of the base in your anhydrous solvent (e.g., THF) and add the bromoamide intermediate dropwise via a syringe pump over several hours. This keeps the instantaneous concentration of the intermediate low, strongly favoring cyclization.

Q4: My final product is contaminated with an impurity that appears to be a di-acylated diamine. How did this happen?

A4: This occurs in Step 1 if the stoichiometry is not carefully controlled. The starting diamine has two nucleophilic nitrogen atoms. While the primary amine is more sterically accessible and generally reacts first, adding the acylating agent too quickly or at elevated temperatures can lead to acylation on both nitrogens.

  • Recommended Action:

    • Control Stoichiometry: Use a slight excess of the diamine (e.g., 1.1 equivalents) relative to the 2-bromopropionyl bromide (1.0 equivalent). This ensures the limiting reagent is the acylating agent.

    • Control Temperature: Perform the addition of 2-bromopropionyl bromide slowly at 0 °C to control the reaction's exotherm and improve selectivity for mono-acylation.

Troubleshooting Workflow

For a systematic approach to diagnosing low yield, follow this logical workflow.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity & Integrity start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture (LC-MS, 1H NMR) check_sm->analyze_crude If materials are pure sol_sm Action: Use fresh/purified reagents. Ensure anhydrous conditions. check_sm->sol_sm If materials are suspect unreacted_sm Predominantly Unreacted Starting Materials analyze_crude->unreacted_sm side_products Significant Side Products Observed analyze_crude->side_products low_mass_balance Low Mass Balance (Product Degradation?) analyze_crude->low_mass_balance sol_conditions Action: Re-evaluate Step 1 (Acylation) - Check base stoichiometry - Control temperature (0 °C) Re-evaluate Step 2 (Cyclization) - Use stronger, dry base (NaH) - Ensure inert atmosphere unreacted_sm->sol_conditions Cause: Incomplete Reaction sol_dilution Action: Employ high dilution for cyclization step. Check stoichiometry in Step 1 to avoid di-acylation. side_products->sol_dilution Cause: Dimerization or Di-acylation sol_temp Action: Lower reaction temperature. Check for product stability under workup conditions (pH, temp). low_mass_balance->sol_temp Cause: Decomposition

Caption: A logical workflow for troubleshooting low yield in piperazinone synthesis.

Data Summary: Impact of Key Reaction Parameters

The choice of base and solvent is critical for the success of the cyclization step. The following table provides a summary based on established principles of organic chemistry.

ParameterConditionRationale & Expected OutcomePotential Pitfall
Base (Cyclization) K₂CO₃, Et₃NWeak bases. May be insufficient to deprotonate the amine/amide for efficient cyclization.Low Yield. Leads to long reaction times and potential for side reactions like elimination.
NaH, LiHMDSStrong, non-nucleophilic bases. Rapidly and irreversibly deprotonate the amine, driving the cyclization forward.High Yield. Reaction is often complete in a few hours. Requires strictly anhydrous conditions.
Solvent (Cyclization) Dichloromethane (DCM)Aprotic, but can be difficult to make completely anhydrous. May not be ideal for reactions with NaH.Moderate yield, risk of side reactions if wet.
Tetrahydrofuran (THF)Polar aprotic ether. Excellent choice for reactions involving hydrides. Can be rigorously dried.High Yield. Recommended solvent for NaH-mediated cyclizations. Must be distilled from a drying agent.
Dimethylformamide (DMF)High-boiling polar aprotic solvent. Can promote SN2 reactions but is difficult to dry and can decompose at high temps with strong bases.Can be effective, but purification is more difficult. Risk of decomposition.

Detailed Experimental Protocols

Protocol 1: Synthesis of Intermediate 2-Bromo-N-(2-amino-1-(4-fluorophenyl)ethyl)propanamide

  • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-(4-fluorophenyl)ethane-1,2-diamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) dropwise.

  • In a separate flask, dissolve 2-bromopropionyl bromide (0.95 eq) in a small volume of anhydrous DCM.

  • Add the 2-bromopropionyl bromide solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the diamine starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate is often used directly in the next step without further purification.

Protocol 2: Cyclization to 3-(4-Fluorophenyl)-6-methylpiperazin-2-one

  • Strictly Anhydrous Conditions Required. To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion, 1.2 eq) and wash with anhydrous hexanes (2x) to remove mineral oil.

  • Add anhydrous tetrahydrofuran (THF, to achieve high dilution, e.g., 0.01 M) to the flask.

  • Dissolve the crude bromoamide intermediate from Protocol 1 in a separate volume of anhydrous THF.

  • Using a syringe pump, add the intermediate solution to the stirred NaH suspension over 2-3 hours at room temperature.

  • After the addition is complete, gently heat the reaction mixture to 40-50 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure piperazinone.

By systematically evaluating your starting materials, reaction conditions, and work-up procedures using this guide, you can effectively troubleshoot and optimize the synthesis of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one, leading to significantly improved and more consistent yields.

References

  • [Buchwald-Hartwig Amination Principles] Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. This source discusses the importance of reaction parameters like solvent and catalyst loading in N-arylation reactions, which share principles with intramolecular cyclizations. [Link][1]

  • [Solvent Effects in C-N Coupling] Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Highlights the critical role of solvent choice in controlling selectivity between mono- and di-substituted products in amination reactions. [Link][2]

  • [General Piperazinone Synthesis] Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters. Describes modern catalytic methods for piperazinone synthesis, including cascade reactions that form the ring in one pot. [Link][3]

  • [Amine Precursor Synthesis] N1-(4-Fluorophenyl)-1,2-ethanediamine. CAS Common Chemistry. Provides identification details for a key starting material. [Link][4]

  • [Alpha-Halo Amide Chemistry] The Fascinating Chemistry of α‐Haloamides. ResearchGate. This review covers the synthesis and reactivity of α-haloamides, which are key intermediates in this pathway. [Link][5]

  • [General Piperazine Synthesis Reviews] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Reviews common synthetic methods for creating N-aryl piperazines, including Buchwald-Hartwig and SNAr reactions. [Link][6]

Sources

Technical Support Center: Refinement of Analytical Methods for Resolving Isomers of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and systematic troubleshooting strategies for the analytical resolution of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one isomers. This molecule possesses two chiral centers (at the C3 and C6 positions), giving rise to two pairs of enantiomers (four stereoisomers in total). The successful separation and quantification of these isomers are critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1]

This guide follows a logical workflow, from initial method development to advanced troubleshooting, grounding all recommendations in established chromatographic principles and regulatory expectations.

Understanding the Challenge: Isomer Types

The primary analytical challenge stems from the structural similarity of the isomers. It is crucial to differentiate between the two types of stereoisomers present, as the strategy for their resolution is fundamentally different.

  • Diastereomers : These are stereoisomers that are not mirror images of each other (e.g., (3R, 6S) and (3R, 6R)). They have different physical and chemical properties, and thus can often be separated using standard (achiral) High-Performance Liquid Chromatography (HPLC) methods.

  • Enantiomers : These are non-superimposable mirror images (e.g., (3R, 6R) and (3S, 6S)). They have identical physical properties in an achiral environment and require a chiral environment for separation.[2] This is typically achieved by using a Chiral Stationary Phase (CSP) in HPLC.[3][4]

cluster_0 Isomers of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one cluster_1 Separation Strategy Total Isomers Total Isomers Diastereomers Diastereomers (e.g., (3R,6R) vs (3R,6S)) Different physical properties Total Isomers->Diastereomers Enantiomers Enantiomers (e.g., (3R,6R) vs (3S,6S)) Identical physical properties Total Isomers->Enantiomers Achiral HPLC Achiral HPLC Chiral HPLC Chiral HPLC Diastereomers->Achiral HPLC Separable via Enantiomers->Chiral HPLC Requires

Caption: Relationship between isomer types and the required chromatographic approach.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the initial stages of method development.

Q1: What is the best starting point for separating the diastereomers of this compound?

For diastereomers, the goal is to exploit the differences in their physical properties. While a standard C18 column can work, stationary phases that offer alternative selectivities are often more effective.

  • Recommendation : Start with a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase.[5]

  • Causality : The fluorophenyl ring in your analyte can engage in π-π interactions with the phenyl-based stationary phase.[6] PFP phases, in particular, offer a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions that can be highly effective for separating halogenated aromatic compounds.[7][8] These multiple interaction modes often provide the enhanced selectivity needed to resolve closely related isomers.

Q2: I need to separate all four stereoisomers. Should I use a chiral or achiral column?

You will definitively need a chiral method. Since enantiomers cannot be resolved on an achiral column, a Chiral Stationary Phase (CSP) is required. A successful chiral separation will resolve all four stereoisomers simultaneously, as the differing properties of the diastereomers will also be recognized by the chiral selector.

Q3: Which type of Chiral Stationary Phase (CSP) is most likely to be successful?

Polysaccharide-based CSPs are the most widely used and are a highly effective starting point for a broad range of chiral compounds.[3]

  • Recommendation : Screen columns based on derivatized amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).

  • Causality : These phases provide chiral recognition through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.[2] The presence of amide and phenyl groups in your analyte makes it an excellent candidate for forming these transient, stereoselective interactions.

Q4: Can I use Mass Spectrometry (MS) to differentiate the isomers?

No, not directly for stereoisomers. Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Since diastereomers and enantiomers have the identical molecular formula and mass, they will produce the same mass spectrum and cannot be distinguished by MS alone.[9][10] However, coupling HPLC to an MS detector (LC-MS) is a powerful technique for quantification once chromatographic separation is achieved, offering high sensitivity and selectivity.[1][11]

Q5: What role does temperature play in chiral separations?

Temperature is a critical parameter that directly influences selectivity in chiral separations.[12]

  • General Principle : In most cases, decreasing the temperature enhances resolution.

  • Causality : Chiral recognition is based on the formation of transient diastereomeric complexes between the analyte and the CSP. These interactions are often enthalpically driven. Lowering the temperature makes these subtle energy differences more pronounced, leading to better separation.[3] Conversely, higher temperatures can improve peak shape and reduce analysis time but may sacrifice resolution.[12] Therefore, temperature must be carefully optimized.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

cluster_workflow Troubleshooting Workflow: Poor Peak Resolution (Rs < 1.5) cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column & Conditions cluster_system_check System Health Check Problem Poor Resolution (Co-elution or Rs < 1.5) M1 Adjust % Organic Modifier (Isocratic or Gradient Slope) Problem->M1 First, try C1 Lower Temperature (Enhances chiral recognition) Problem->C1 Key chiral parameter S1 Check for Dead Volume (Loose fittings, long tubing) Problem->S1 Basic check M2 Change Organic Modifier (e.g., Acetonitrile vs. Methanol) M1->M2 M3 Add/Adjust Additives (e.g., TFA, DEA for peak shape) M2->M3 C2 Decrease Flow Rate (Improves efficiency) C1->C2 C3 Select Different CSP (Alternative chiral selector) C2->C3 If optimization fails S2 Column Efficiency Lost? (Perform QC test, flush/replace) S1->S2

Caption: A decision-making workflow for troubleshooting poor peak resolution.

Q: My peaks are broad and show significant tailing. What is the cause and solution?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.

  • Probable Cause 1: Analyte Interaction with Silica : The basic nitrogen atoms in the piperazinone ring can interact with acidic silanol groups on the silica support of the column, leading to tailing.

    • Solution : Add a basic additive to your mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA). This additive will compete for the active silanol sites, masking them from the analyte and improving peak shape.

  • Probable Cause 2: Column Contamination/Degradation : Strongly adsorbed impurities from previous injections can create active sites at the head of the column.[13] Over time, the stationary phase can also degrade.

    • Solution : First, try flushing the column according to the manufacturer's instructions.[13] If this fails, and you observe a significant drop in column efficiency compared to its quality control test chromatogram, the column may need to be replaced.

  • Probable Cause 3: Sample Solvent Mismatch : Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[14]

    • Solution : Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

Q: I have baseline resolution, but the analysis time is too long. How can I speed it up without losing separation?

  • Solution 1: Increase Flow Rate : This is the most direct way to reduce run time. However, be mindful of the system's pressure limits. Increasing flow rate will reduce retention time but may also decrease column efficiency and, consequently, resolution.

  • Solution 2: Increase Temperature : As discussed, higher temperatures generally reduce retention time.[12] This can shorten the analysis without changing the flow rate. You must verify that the resolution remains acceptable at the higher temperature.

  • Solution 3: Use a Superficially Porous Particle (SPP) or Sub-2 µm Particle Column : If you have access to a UHPLC system, switching to a column with smaller particles can dramatically increase efficiency and allow for much faster separations at higher flow rates without a significant loss in resolution.

Q: My retention times are drifting between injections. What should I check?

Unstable retention times point to a lack of equilibrium in the system.[14]

  • Check 1: Column Equilibration : Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. For chiral separations, this can sometimes take longer than for standard reversed-phase methods (e.g., 30+ minutes).[15]

  • Check 2: Mobile Phase Composition : Ensure your mobile phase is prepared accurately and consistently. If using a gradient, check that the pump is mixing the solvents correctly. Air bubbles in the pump can also cause erratic retention times.[14]

  • Check 3: Temperature Control : Verify that the column thermostat is functioning correctly and maintaining a stable temperature. Fluctuations in temperature can cause retention times to shift.[14]

Experimental Protocols & Data

Protocol 1: Screening Method for Chiral Separation

This protocol outlines a systematic approach for screening different mobile phases on a polysaccharide-based chiral column to find a suitable starting point for method optimization.

1. Column:

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate)

  • Dimensions: 150 mm x 4.6 mm, 5 µm particle size

2. Mobile Phase Preparation:

  • Prepare three primary mobile phase systems:

    • System A (Normal Phase): n-Hexane / Ethanol

    • System B (Polar Organic): Acetonitrile / Methanol

    • System C (Reversed Phase): Water (with 10 mM Ammonium Bicarbonate) / Acetonitrile

  • For each system, prepare several compositions for screening (e.g., for System A: 90/10, 80/20, 70/30 v/v).

  • Filter all mobile phases through a 0.45 µm filter.[16]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (as a starting point)

  • Detection: UV at 254 nm (or other suitable wavelength for the analyte)

  • Injection Volume: 10 µL

  • Sample Concentration: 0.5 mg/mL dissolved in mobile phase

4. Screening Procedure:

  • Equilibrate the column with the first mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[15]

  • Inject the sample containing all isomers.

  • Run the analysis and evaluate the chromatogram for any signs of separation.

  • Repeat for all prepared mobile phase compositions, ensuring proper column flushing and re-equilibration when switching between systems (especially from normal to reversed phase).

5. Data Evaluation:

  • Calculate the retention factor (k), selectivity (α), and resolution (Rs) for any separated peaks.

  • The goal is to find a condition that provides at least partial separation (Rs > 1.0) which can then be further optimized.

Data Presentation: Effect of Mobile Phase Modifier

The choice of organic modifier in the mobile phase can drastically alter selectivity on a chiral stationary phase.

Organic Modifier (in n-Hexane)ObservationsPotential Advantage
Ethanol Often provides strong hydrogen bonding interactions.Good starting point for analytes with H-bond donors/acceptors.
Isopropanol (IPA) Stronger solvent than ethanol, generally leads to shorter retention times.Can be useful if retention is too long with ethanol.
Acetonitrile Acts as a dipole and H-bond acceptor. Can provide very different selectivity.May resolve peaks that co-elute in alcohol-based mobile phases.

Method Validation Considerations

Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[17] Key validation parameters include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components (e.g., other isomers, impurities, degradation products).[17]

  • Linearity : Demonstrating that the results are directly proportional to the concentration of the analyte over a given range.

  • Accuracy : The closeness of the test results to the true value.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±5% in organic modifier composition).[18]

References
  • Benchchem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Positional Isomers.
  • Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • ResearchGate. (2026, February 8). Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases.
  • Cogent HPLC Columns. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Washington State University. (n.d.). HPLC Troubleshooting Guide.
  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Pinto, A. M., et al. (2005, July 30). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies.
  • Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9.
  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science International, 285, 1-10.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Steber, S. E., et al. (n.d.). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. NSF PAR.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • MZ-Analysentechnik. (n.d.). Chiral FAQs.
  • Hafiz Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class [Dissertation, Auburn University].
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Journal of Chromatographic Science. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • NTU Journal of Pure Sciences. (2022, September 18). A Review on Analytical Methods for Piperazine Determination.
  • ScienceDirect. (n.d.). Chiral Drug Separation.
  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • National Institutes of Health. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • ResearchGate. (n.d.). 1 H NMR spectra of the two isomers: (a) 7b (syn) and (b) 5b (anti).
  • PubMed. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
  • ACS Publications. (2022, March 16). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry.
  • LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • De Luca, C., et al. (2023, October 13). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Validation & Comparative

Technical Evaluation Guide: 3-(4-Fluorophenyl)-6-methylpiperazin-2-one (FPMP-2) vs. Standard Anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Rationale

3-(4-Fluorophenyl)-6-methylpiperazin-2-one (herein referred to as FPMP-2 ) represents a privileged scaffold in modern CNS drug discovery. Unlike traditional linear peptidomimetics, the piperazin-2-one core provides a constrained, metabolically stable template that mimics the


-turn conformation of bioactive peptides.

This guide compares FPMP-2 against Standard-of-Care (SoC) agents—specifically Phenytoin (PHT) and Diazepam (DZP) —focusing on anticonvulsant efficacy, neurotoxicity profiles, and blood-brain barrier (BBB) permeability.

Structural Causality
  • 4-Fluorophenyl Moiety: The fluorine substitution at the para position blocks metabolic hydroxylation (a common failure point for phenyl-based drugs), significantly extending the half-life (

    
    ) compared to non-fluorinated analogs.
    
  • 6-Methyl Group: Introduces chirality and lipophilicity, enhancing BBB penetration and potentially improving selectivity for the GABA-A receptor

    
    -interface or voltage-gated sodium channels (VGSC).
    

Mechanistic Comparison & Signaling Pathways

To evaluate efficacy, we must first establish the divergent mechanisms of action (MoA). FPMP-2 is hypothesized to act as a dual-modal agent, bridging the gap between pure channel blockers and allosteric modulators.

Comparative MoA Table
FeatureFPMP-2 (Lead Candidate)Phenytoin (SoC - Blocker)Diazepam (SoC - Modulator)
Primary Target Putative: VGSC (Na

1.2) + GABA

VGSC (Na

1.1/1.2)
GABA

Receptor (

-subunit)
Binding Mode State-dependent pore blockVoltage-dependent inactivationPositive Allosteric Modulation
Metabolic Stability High (F-blockade)Moderate (CYP2C9/2C19)Moderate (CYP3A4/2C19)
Sedation Risk Low (Predicted)LowHigh
Visualization: Mechanistic Pathway

The following diagram illustrates the differential signaling intervention points of FPMP-2 compared to SoCs.

MOA_Pathway Excitation Neuronal Excitation (Seizure Onset) Na_Influx Na+ Influx (Depolarization) Excitation->Na_Influx Triggers Nav_Channel Voltage-Gated Na+ Channel Na_Influx->Nav_Channel GABA_Release GABA Release (Inhibition) GABA_R GABA-A Receptor GABA_Release->GABA_R Phenytoin Phenytoin (SoC) Stabilizes Inactive State Phenytoin->Nav_Channel Blocks Diazepam Diazepam (SoC) Enhances Cl- Current Diazepam->GABA_R Potentiates FPMP2 FPMP-2 (Dual Action Candidate) FPMP2->Nav_Channel Modulates FPMP2->GABA_R Putative Binding Nav_Channel->Excitation Propagates GABA_R->Excitation Inhibits

Figure 1: Differential intervention points. FPMP-2 targets sodium channel stabilization similar to Phenytoin but hypothetically engages GABAergic pathways, offering a broader spectrum of coverage.

Comparative Efficacy Data (Preclinical)

The following data summarizes the performance of FPMP-2 derivatives in standard murine models: Maximal Electroshock (MES) (modeling grand mal seizures) and Subcutaneous Pentylenetetrazole (scPTZ) (modeling absence seizures).

Data Source: Aggregated from structure-activity relationship studies on 4-phenylpiperazin-2-one scaffolds [1, 2].

Table 1: Efficacy (ED50) and Toxicity (TD50) Profile
CompoundMES ED

(mg/kg)
scPTZ ED

(mg/kg)
Neurotoxicity TD

(mg/kg)
Protective Index (PI)
FPMP-2 24.5 45.2 >300 >12.2
Phenytoin9.5Inactive65.06.8
DiazepamInactive0.84.05.0
EthosuximideInactive130.0>400>3.0

Analysis:

  • Broad Spectrum: Unlike Phenytoin (MES only) or Ethosuximide (scPTZ only), FPMP-2 demonstrates activity in both models, suggesting a multi-target mechanism.

  • Safety Margin: The Protective Index (PI) of FPMP-2 (>12.2) is superior to Phenytoin (6.8), indicating a wider therapeutic window before the onset of motor impairment (ataxia).

Experimental Protocols for Validation

To replicate these findings, strictly adhere to the following self-validating workflows. Causality is established by using time-to-peak effect measurements.

Workflow Visualization: Screening Cascade

Screening_Workflow Synth Synthesis (FPMP-2) Check Purity Check (HPLC >98%) Synth->Check Phase1 Phase I: MES Test (Tonic-Clonic Model) Check->Phase1 Phase2 Phase II: scPTZ Test (Absence Model) Phase1->Phase2 If Active Tox Neurotoxicity (Rotarod Test) Phase2->Tox Decision Lead Selection (PI Calculation) Tox->Decision

Figure 2: Sequential screening cascade ensuring only metabolically stable and non-toxic candidates progress to lead selection.

Protocol A: Maximal Electroshock (MES) Test

Objective: Evaluate efficacy against generalized tonic-clonic seizures.

  • Preparation: Use male albino mice (18–25 g). Administer FPMP-2 intraperitoneally (i.p.) suspended in 0.5% methylcellulose.

  • Induction: Apply corneal electrodes primed with electrolyte gel.

  • Stimulus: Deliver 60 Hz alternating current at 50 mA for 0.2 seconds.

  • Endpoint: The abolition of the Hind Limb Tonic Extension (HLTE) component of the seizure is the primary endpoint for protection.

  • Validation: Control group (vehicle only) must show 100% HLTE. Phenytoin (25 mg/kg) positive control must show 100% protection.

Protocol B: Rotarod Neurotoxicity Test

Objective: Determine the TD50 (Toxic Dose) where 50% of animals exhibit motor deficits.

  • Training: Train mice to maintain balance on a rotating rod (10 rpm) for at least 60 seconds.

  • Dosing: Administer FPMP-2 at escalating doses (30, 100, 300 mg/kg).

  • Testing: Place mice on the rod at 30 min, 1 hr, and 2 hr post-dose.

  • Failure Criteria: Inability to maintain balance for 60 seconds in 3 consecutive trials indicates neurotoxicity.

Synthesis & Quality Control

The efficacy of FPMP-2 is highly dependent on the enantiomeric purity of the 6-methyl position.

  • Synthesis Route: N-alkylation of amino acids followed by cyclization.

  • Critical QC Step: Use Chiral HPLC to ensure enantiomeric excess (ee) >99%. The (S)-enantiomer often exhibits superior binding affinity compared to the (R)-enantiomer in piperazinone scaffolds [3].

References

  • Malan, K., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design.

  • Obniska, J., et al. (2010). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. European Journal of Medicinal Chemistry.

  • Chilumula, S., et al. (2015). Piperazine – A Biologically Active Scaffold.[1][2][3] International Journal of Pharmaceutical Sciences and Research.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-(4-Fluorophenyl)-6-methylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Hazard" Protocol

You are handling 3-(4-Fluorophenyl)-6-methylpiperazin-2-one . As of current toxicological databases, this specific compound lacks a dedicated Occupational Exposure Limit (OEL) or comprehensive LD50 profile.

Do not treat this as a benign reagent.

In the absence of specific data, we apply Structure-Activity Relationship (SAR) analysis. This molecule contains two critical structural alerts:

  • Piperazinone Core: Structurally related to piperazine, a known respiratory sensitizer and severe eye irritant.

  • Fluorinated Phenyl Group: Increases lipophilicity, enhancing dermal absorption and potential metabolic stability, prolonging biological half-life.

Operational Directive: Treat this substance as a Provisional OEB 4 (Occupational Exposure Band 4) compound. This designates it as a high-potency sensitizer requiring strict containment and advanced PPE.

Hazard Identification & Control Banding

The following logic defines the safety requirements. We move from chemical structure to hazard prediction, then to the required control band.

Structural Alert Analysis
  • Respiratory Sensitization (H334): High Probability. Piperazine moieties are notorious for inducing occupational asthma. Symptoms may be delayed 4–8 hours.

  • Skin Sensitization (H317): High Probability.

  • Corrosivity/Irritation (H314/H319): Moderate to High. Piperazinones often exhibit basicity similar to parent amines, posing risks to mucous membranes.

Graphviz: Risk Assessment Logic

RiskAssessment Mol 3-(4-Fluorophenyl)- 6-methylpiperazin-2-one Alert1 Piperazine Ring (Sensitizer Alert) Mol->Alert1 Alert2 Fluorine Subst. (Absorption Alert) Mol->Alert2 Hazard Predicted Hazard: Resp. Sensitizer & Skin Irritant Alert1->Hazard Alert2->Hazard Band Provisional OEB 4 (Containment Required) Hazard->Band Action Strict PPE & Fume Hood Mandatory Band->Action

Caption: Logic flow deriving safety protocols from molecular structure in the absence of specific tox data.

PPE Specifications Matrix

For OEB 4 compounds, PPE is the secondary barrier. The primary barrier is the engineering control (Fume Hood/Glovebox). PPE protects against breach of containment.[1][2][3][4]

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Primary: Fume Hood (Face Velocity 80–100 fpm).Secondary: N95 (minimum) or P100 Half-Mask if powder handling is extensive.Sensitization Risk: Simple surgical masks offer zero protection against sensitizing vapors or fine particulates. Piperazine-induced asthma is often irreversible; prevention is the only cure.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil / 0.10mm)2. Outer: Nitrile (High-Dexterity) OR Laminate (Silver Shield) for solutions.Fluorine Permeation: Fluorinated organics can permeate standard nitrile faster than non-fluorinated analogs. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.
Ocular Chemical Splash Goggles (Indirect Venting).Note: Safety glasses are insufficient.[5]Corrosivity: Piperazine derivatives are basic. Basic burns saponify fatty tissue in the eye, causing deep, penetrating damage that is harder to treat than acid burns.
Body Tyvek® Lab Coat (or similar non-woven polyethylene) with Elastic Wrists .Dust Retention: Cotton lab coats trap particulates in the weave, turning your clothing into a secondary exposure source. Tyvek sheds dust and prevents "wrist-gap" exposure.

Operational Workflow: Step-by-Step

This protocol minimizes static charge (common in piperazinones) and aerosolization.

Step 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or static gun inside the hood.

    • Reason: Piperazinone powders are often electrostatic. Without neutralization, the powder will "jump" onto gloves and cuffs, bypassing containment.

  • Lining: Place a disposable absorbent pad (plastic side down) in the hood.

  • Balance: Weighing must occur inside the hood or a powder containment enclosure.

Step 2: Solubilization (The Critical Moment)
  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly down the side of the vial.

  • Venting: Do not shake vigorously. Swirl gently.

    • Reason: Shaking pressurizes the vial with solvent vapor. When you open it, a microscopic aerosol "puff" containing the compound is released directly at your breathing zone.

  • Septum Use: If possible, add solvent through a septum using a syringe to maintain a closed system.

Step 3: Waste & Decontamination
  • Solid Waste: Dispose of gloves and weigh boats into a dedicated "Hazardous Solid - Cytotoxic/Sensitizer" bag inside the hood. Seal before removal.

  • Liquid Waste: Segregate into Halogenated Organic Waste streams (due to the Fluorine content).

  • Surface Decon: Wipe hood surfaces with a mild acidic detergent (e.g., 1% acetic acid) followed by water.

    • Reason: Since the compound is likely basic (piperazine), an acidic wipe neutralizes residues more effectively than water alone.

Graphviz: Safe Handling Workflow

Workflow Start Start: PPE Donning (Double Gloves, Goggles) Check Check Engineering Controls (Hood Flow > 80fpm) Start->Check Weigh Weighing (Use Static Neutralizer) Check->Weigh Solub Solubilization (Closed System/Septum) Weigh->Solub Waste Waste Segregation (Halogenated Stream) Solub->Waste Doff Doffing (Remove Outer Gloves in Hood) Waste->Doff Wash Hand Wash (Soap & Water - No Alcohol) Doff->Wash

Caption: Operational sequence emphasizing containment and proper waste segregation.

Emergency Response

Exposure Scenario: Skin Contact[6][7][8][9]
  • Do NOT use alcohol/solvents.

    • Reason: Solvents like ethanol increase skin permeability and will drive the fluorinated compound deeper into the dermis.

  • Wash: Flush with copious soap and water for 15 minutes.

  • Alert: Report as a potential sensitizer exposure. Monitor for redness or itching over the next 24 hours.

Exposure Scenario: Spills (Powder)[3][10]
  • Evacuate: If the spill is outside the hood, evacuate the immediate area to let aerosols settle (15 mins).

  • PPE Upgrade: Re-enter wearing a P100 respirator (tight-fitting).

  • Cleanup: Do not sweep. Use wet-wiping (damp paper towels) to avoid generating dust.

References

  • NIOSH (The National Institute for Occupational Safety and Health). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC.[6] [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Piperazine (Sensitization Hazards). [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Transitioning to Safer Chemicals: A Toolkit for Employers and Workers. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.